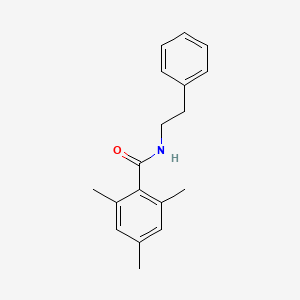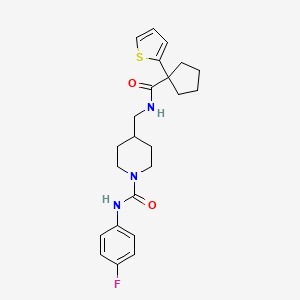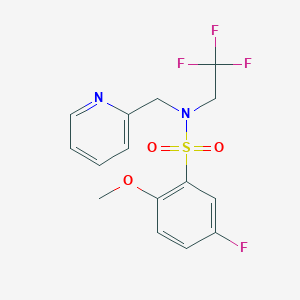![molecular formula C18H24N2O4 B2947467 Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate CAS No. 2361586-58-3](/img/structure/B2947467.png)
Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a derivative of butanoic acid and contains an amide and an ester functional group.
Mechanism of Action
The mechanism of action of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of tumor growth and viral replication. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Tert-butyl (this compound)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the human immunodeficiency virus (HIV), and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to modulate the activity of enzymes such as proteases and kinases.
Advantages and Limitations for Lab Experiments
Tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate. Further studies are needed to fully understand its mechanism of action and to optimize its use as a drug candidate. It may also be used as a tool for the study of protein-protein interactions and as a substrate for enzymatic reactions. Additionally, its potential applications in biotechnology, such as the development of biosensors and biocatalysts, should be explored.
Synthesis Methods
The synthesis of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate involves the reaction of tert-butyl (this compound)-2-amino-3-oxobutanoate with 4-(prop-2-enoylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation and an esterification reaction, resulting in the formation of tert-butyl (this compound)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate.
Scientific Research Applications
Tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. It has also been used as a tool to study protein-protein interactions and as a substrate for enzymatic reactions.
Properties
IUPAC Name |
tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-14(17(23)24-18(3,4)5)20-16(22)12-8-10-13(11-9-12)19-15(21)7-2/h7-11,14H,2,6H2,1,3-5H3,(H,19,21)(H,20,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYSXWXZUWACFO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)


![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)


![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

